(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol is a member of isoquinolines.
Brand Name: Vulcanchem
CAS No.: 5220-98-4
VCID: VC0011524
InChI: InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1
SMILES: CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O
Molecular Formula: C18H27NO3
Molecular Weight: 305.41

(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol

CAS No.: 5220-98-4

Cat. No.: VC0011524

Molecular Formula: C18H27NO3

Molecular Weight: 305.41

* For research use only. Not for human or veterinary use.

(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol - 5220-98-4

Specification

CAS No. 5220-98-4
Molecular Formula C18H27NO3
Molecular Weight 305.41
IUPAC Name (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
Standard InChI InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1
Standard InChI Key NNGHNWCGIHBKHE-FVQBIDKESA-N
SMILES CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O

Introduction

Chemical Structure and Classification

(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol belongs to the hexahydro-benzo[a]quinolizine class of compounds. The structure features a complex heterocyclic system with the benzo[a]quinolizine core, which consists of a benzene ring fused to a quinolizine moiety. This scaffold serves as the foundation for numerous compounds with diverse biological activities.

The nomenclature indicates specific stereochemistry at three chiral centers: 2R, 3R, and 11bR. This stereochemical configuration is crucial for its molecular interactions and potential biological activity. The R configuration at position 11b differentiates it from related compounds such as (2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-9-ol, which has the S configuration at this position .

Functional Groups and Substituents

The compound contains several key functional groups that define its chemical properties:

  • Two hydroxyl groups at positions 2 and 9

  • A methoxy group at position 10

  • A 2-methylpropyl (isobutyl) substituent at position 3

  • A hexahydro structure in the quinolizine portion

These functional groups provide potential sites for hydrogen bonding, which could be relevant for interactions with biological targets. The methoxy and hydroxyl groups, in particular, may contribute to its solubility profile and receptor interactions.

Physical and Chemical Properties

Although specific data for (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol is limited in the provided sources, properties can be inferred from similar structures. Based on related compounds in the benzo[a]quinolizine class, this compound likely exhibits the following characteristics:

Predicted Physicochemical Properties

PropertyPredicted ValueBasis
Physical StateWhite to off-white solidCommon for similar structures
SolubilityLimited water solubility; soluble in organic solventsBased on functional groups
Hydrogen Bond Donors2 (from hydroxyl groups)Structural analysis
Hydrogen Bond Acceptors4 (from hydroxyl and methoxy groups)Structural analysis
Stereogenic Centers3 (positions 2, 3, and 11b)Structural analysis

The compound's stereochemistry significantly influences its three-dimensional structure, which in turn affects how it interacts with biological targets. The (2R,3R,11bR) configuration creates a specific spatial arrangement that determines its biological recognition patterns.

Synthesis and Structural Relationships

Synthetic Approaches

The synthesis of benzo[a]quinolizine derivatives typically involves several key steps. Based on related compounds, the synthesis of (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol might follow similar approaches to those described for related structures.

One potential synthetic route may involve:

  • Preparation of a 2-oxo-benzo[a]quinolizine intermediate

  • Reaction with appropriate organometallic reagents

  • Stereoselective reduction to achieve the desired stereochemistry

Patent literature indicates that hexahydro-11bH-benzo[a]quinolizines can be prepared by reacting 2-oxo-benzo[a]quinolizine compounds with metal-organic acetylene compounds, followed by hydrolysis to form 2-hydroxy compounds and hydrogenation of the acetylene residue . This process might be adapted for the synthesis of our target compound with the specific (2R,3R,11bR) stereochemistry.

Stereochemical Considerations

The literature distinguishes between α and β stereoisomeric series of benzo[a]quinolizines, which exhibit different pharmacological properties. Compounds of the β-series demonstrate sedative and narcosis potentiating effects without substantially influencing amine metabolism in the brain, whereas the α-series compounds liberate serotonin in the brain .

The specific stereochemistry of (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol would determine whether it belongs to the α or β series, thus influencing its pharmacological profile.

Related Compounds and Structural Analogs

To better understand the target compound, it's valuable to examine related structures with similar core frameworks.

Comparison with Known Analogs

CompoundStructural DifferencesStereochemistryNotable Properties
(2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-9-ol3-ethyl instead of 3-(2-methylpropyl); 2-(2-hydroxyethyl) instead of 2-hydroxyl(2R,3R,11bS)Reported in Alangium salviifolium and Carapichea ipecacuanha
2-oxo-3-ethyl-9,10-dimethoxy-hexahydro-11bH-benzo[a]quinolizineKetone at position 2; dimethoxy at 9,10 positions; 3-ethyl groupNot specifiedUsed as a precursor in synthesis

The comparison highlights how subtle structural differences, particularly in stereochemistry and substituents, can potentially lead to distinct physical properties and biological activities.

Research Context and Future Directions

Current research on benzo[a]quinolizine derivatives focuses on understanding structure-activity relationships and developing compounds with optimized pharmacological profiles. The specific stereochemistry at positions 2, 3, and 11b appears crucial for determining biological activity, particularly regarding effects on the central nervous system.

Future research directions might include:

  • Detailed pharmacological characterization of (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol

  • Structure-activity relationship studies to optimize desired properties

  • Investigation of potential therapeutic applications based on the compound's pharmacological profile

  • Development of synthetic routes to efficiently produce the compound with the correct stereochemistry

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator